molecular formula C13H19BO3 B130250 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 325142-84-5

2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B130250
M. Wt: 234.1 g/mol
InChI Key: DMKREZLZDOSDQU-UHFFFAOYSA-N
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Description

The compound "2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a boron-containing organic molecule that is likely to be of interest due to its potential applications in organic synthesis and materials science. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related boron-containing compounds and their potential applications.

Synthesis Analysis

The synthesis of boron-containing compounds such as 1,3,2-dioxaborolanes is often achieved through reactions involving organoboron reagents. For example, the synthesis of "4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane" was prepared by rhodium-catalyzed hydroboration of allyl phenyl sulfone . This suggests that similar methodologies could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of boron-containing compounds is often characterized by X-ray crystallography. For instance, the structure of "5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane" was determined by NMR and X-ray diffraction, revealing a chair conformation with equatorial orientation of the methoxyphenyl substituent . Similarly, the structure of "2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" was solved, showing a tetracoordinated boron atom . These studies indicate the importance of conformational analysis in understanding the properties of such molecules.

Chemical Reactions Analysis

Boron-containing compounds are known to participate in various chemical reactions. For example, "4-Ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene" was synthesized through a reaction involving boron tribromide and subsequently reacted with iodine and alkaline hydrogen peroxide to yield new compounds . This demonstrates the reactivity of boron heterocycles and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of boron-containing compounds can be influenced by their molecular structure. The solid-state and solution conformational analyses of tartrate-derived 1,3-dioxolanes and 1,3,2-dioxaborolanes revealed that the conformation of these molecules can affect their reactivity . Additionally, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in quantitative 31P NMR analysis of lignins highlights the utility of such compounds in analytical chemistry .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis of Modified Derivatives : Derivatives of 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, such as mercapto- and piperazino-methyl-phenylboronic acid derivatives, have been synthesized. These compounds showed inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).

  • Crystal Structure Analysis : The crystal structure of related compounds, like 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, was determined using single-crystal X-ray diffractometer data, providing insights into the molecular arrangement and bond distances (Seeger & Heller, 1985).

Catalysis and Polymerization

  • Use in Catalyzed Diboration : Compounds with structures similar to 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been used in catalyzed diboration processes. These processes result in products with unique spatial arrangements, useful in various chemical syntheses (Clegg et al., 1996).

  • Synthesis of Stilbenes and Polyenes : Derivatives have been used for synthesizing stilbenes and polyenes, potentially useful in the production of new materials for Liquid Crystal Display (LCD) technology and in exploring treatments for neurodegenerative diseases (Das et al., 2015).

Chemical and Physical Properties

  • Analysis of Borane Compounds : Studies on related borane compounds have provided insights into their reactivity, stability, and potential for hydroboration of alkenes. These insights are crucial for applications in organic synthesis and material science (Fritschi et al., 2008).

  • Electrochemical Properties : Research on sulfur-containing organoboron compounds, similar to 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, revealed unique electrochemical properties, important for developing new electrochemical sensors or catalysts (Tanigawa et al., 2016).

Application in Material Science

  • Fluorescence and Detection Applications : Derivatives of this compound have been used in the development of materials with fluorescence properties, useful in detecting specific chemical entities in biological contexts (Nie et al., 2020).

  • Synthesis of Hole Transporting Materials : Compounds with similar structures have been synthesized for use in perovskite solar cells as hole transporting materials, demonstrating potential in renewable energy technologies (Liu et al., 2016).

properties

IUPAC Name

2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)15-5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKREZLZDOSDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465115
Record name 3-Methoxyphenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

325142-84-5
Record name 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325142-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxyphenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
Z Zhang, J Wen, M Wang, CG Yan, Z Shi - Green Synthesis and Catalysis, 2021 - Elsevier
An efficient method for the synthesis of deuterated homologation of boronate esters was developed. This discovery uses robust deuterated agent 5-(methyl-d 3 )-5H-dibenzo[b,d]…
Number of citations: 15 www.sciencedirect.com
L Wang, J Li, X Cui, Y Wu, Z Zhu… - Advanced Synthesis & …, 2010 - Wiley Online Library
The cyclopalladated ferrocenylimine I and its phosphine adducts IIa–f were prepared and evaluated in the borylation of aryl halides. The tricyclohexylphosphine adduct IIb exhibited …
Number of citations: 61 onlinelibrary.wiley.com
P Boontiem, S Kiatisevi - Inorganica Chimica Acta, 2020 - Elsevier
Facile and economical method for Miyaura borylation reaction between B 2 pin 2 and aryl bromides is reported. The catalytic system containing 2 mol% PdCl 2 (PPh 3 ) 2 and KOAc …
Number of citations: 9 www.sciencedirect.com
A Bej, D Srimani, A Sarkar - Green chemistry, 2012 - pubs.rsc.org
Palladium nanoparticles generated in PEG catalyze the reaction of bis(pinacolato)diboron with various aryl/benzyl halides to afford aryl/benzyl boronates in high yield. Arylboronates …
Number of citations: 55 pubs.rsc.org
AB Waghamare, RK Raut, N Patel… - European Journal of …, 2022 - Wiley Online Library
N,N′‐Diboryl‐4,4′‐bipyridinylidene ( B BiPy) has been utilized in sub‐stoichiometric amounts along with anionic base as one electron donor species for both transition metal‐free …
B kumar goud Bhatthula, J reddy Kanchani… - Tetrahedron, 2019 - Elsevier
A Suzuki-Miyaura cross coupling, followed by triphenylphosphine mediated Cadogan reductive cyclization sequence provided efficient access to a series of carbazole alkaloids. In the …
Number of citations: 19 www.sciencedirect.com
S Wang, H Wang, B Koenig - Chem, 2021 - cell.com
Substantial effort is currently being devoted to obtaining photoredox catalysts with high redox power. Yet, it remains challenging to apply the currently established methods to the …
Number of citations: 49 www.cell.com
J Dong - 2019 - academicworks.cuny.edu
Transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura cross-couplings, are among the most powerful transformations in organic synthesis. They have been …
Number of citations: 0 academicworks.cuny.edu
AJ Vetter, TA DiBenedetto, MD Ritz, WD Jones - Polyhedron, 2021 - Elsevier
The catalytic Csingle bondH activation and borylation of arenes by trispyrazolylborate complexes is reported. Trispyrazolylborate rhodium and iridium complexes have been previously …
Number of citations: 1 www.sciencedirect.com
YJ Niu, GH Sui, HX Zheng, XH Shan, L Tie… - The Journal of …, 2019 - ACS Publications
In this work, selectivity-controllable base-promoted transition-metal-free borylation and dehalogenation of aryl halides are described. Under the conditions of borylation, the …
Number of citations: 12 pubs.acs.org

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